
1-(氨基甲基)-4,4-二甲基环己醇
描述
“1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol” is a compound that belongs to the class of organic compounds known as amines. An amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Aminomethyl is the first member of a series of 1-aminoalkyl groups of the form −(CH2−)nNH2 .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves the alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ . A process for the synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride (Gabapentin hydrochloride) involves the reaction of a mixture of acetic anhydride/ammonium acetate .
Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .
Chemical Reactions Analysis
As weak bases, amines are good nucleophiles that can react with many of the electrophilic functional groups . The alkylation and acylation of amines have been dealt with in previous sections: alkylation in Section 24.6 and acylation in Sections 21.4 and 21.5 .
科学研究应用
概述
1-(氨基甲基)-4,4-二甲基环己醇代表了一类化学化合物,由于其结构和功能特性,在科学研究中具有广泛的应用。虽然直接针对 1-(氨基甲基)-4,4-二甲基环己醇的研究或文献可能有限,但要了解其潜在应用,需要检查相关化合物及其在各种科学背景下的用途。本概述旨在根据结构或功能相似的化合物的行为和用途,重点介绍潜在的应用领域。
化学和物理化学研究
1-(氨基甲基)-4,4-二甲基环己醇等化合物是研究化学和物理化学性质(包括反应性、稳定性和与其他化合物相互作用)的关键主题。例如,对顺磁性氨基酸 TOAC 的研究(其在肽研究中的应用类似)强调了特定氨基酸在分析肽动力学、二级结构和与生物膜相互作用方面的潜力 (Schreier 等人,2012 年)。
生物医学应用
生物医学领域在药物开发、诊断和治疗策略中利用了 1-(氨基甲基)-4,4-二甲基环己醇等化合物。对与 1-(氨基甲基)-4,4-二甲基环己醇具有相同官能团的氨甲环酸的研究说明了此类化合物在控制出血和作为抗纤溶剂方面的治疗潜力 (McCormack,2012 年)。这表明可以进一步探索 1-(氨基甲基)-4,4-二甲基环己醇在类似背景下的治疗应用。
环境和材料科学
在环境和材料科学中,可以研究 1-(氨基甲基)-4,4-二甲基环己醇等化合物在聚合物合成、作为材料制造中的添加剂或在环境修复过程中的作用。将植物生物质转化为有价值化学物质的研究突出了化学中间体在开发可持续材料和能源解决方案中的相关性 (Chernyshev 等人,2017 年)。
安全和危害
作用机制
Target of Action
1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol is structurally similar to Gabapentin , a medication primarily used to treat partial seizures and neuropathic pain . Gabapentin acts by decreasing the activity of a subset of calcium channels . Therefore, it’s plausible that 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol may have a similar target of action.
Mode of Action
Gabapentin decreases the activity of a subset of calcium channels, which could lead to a reduction in the release of excitatory neurotransmitters .
Biochemical Pathways
Gabapentin, a structurally similar compound, is known to affect the calcium channels, which play a crucial role in the release of neurotransmitters and the transmission of signals in the nervous system .
Result of Action
Gabapentin, a structurally similar compound, is known to decrease the activity of a subset of calcium channels, which could lead to a reduction in the release of excitatory neurotransmitters and a decrease in neuronal excitability .
生化分析
Biochemical Properties
The biochemical properties of 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol are yet to be fully elucidated. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The aminomethyl group could potentially form hydrogen bonds or ionic interactions with biomolecules, influencing their function or activity .
Cellular Effects
Given its potential interactions with biomolecules, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be studied .
Dosage Effects in Animal Models
The effects of 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol at different dosages in animal models have not been reported. Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol within cells and tissues are yet to be studied. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-(aminomethyl)-4,4-dimethylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)3-5-9(11,7-10)6-4-8/h11H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNIQYQEYLIVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CN)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
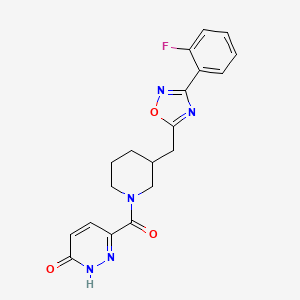
![Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate](/img/structure/B2976449.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976452.png)
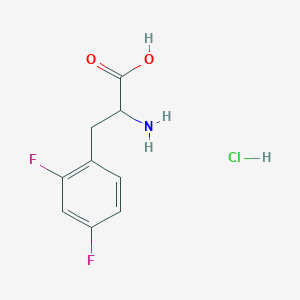
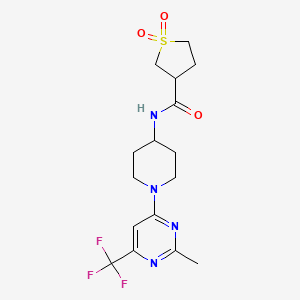
![4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2976456.png)
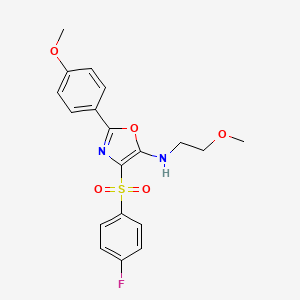
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2976462.png)
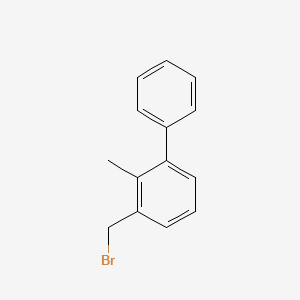
![N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2976464.png)

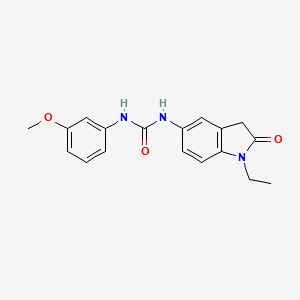

![4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B2976470.png)
